3-(3-Iodophenyl)propanal
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Overview
Description
3-(3-Iodophenyl)propanal is an organic compound featuring an iodine atom attached to a phenyl ring, which is further connected to a propanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Iodophenyl)propanal can be achieved through several methods. One common approach involves the iodination of 3-phenylpropanal using iodine and a suitable oxidizing agent. Another method includes the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-phenylpropanal is coupled with an aryl iodide under palladium catalysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-(3-Iodophenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Palladium catalysts, boronic acids, and various nucleophiles.
Major Products Formed
Oxidation: 3-(3-Iodophenyl)propanoic acid.
Reduction: 3-(3-Iodophenyl)propanol.
Substitution: Various substituted phenylpropanal derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Iodophenyl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and as a precursor for radiolabeled compounds in imaging studies.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3-Iodophenyl)propanal depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating various substitution reactions. In biological systems, the compound may interact with specific enzymes or receptors, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Iodophenol: An aromatic compound with an iodine atom attached to a phenol group.
3-Phenylpropanal: A similar compound without the iodine substitution.
3-(4-Iodophenyl)propanal: A structural isomer with the iodine atom in the para position.
Uniqueness
3-(3-Iodophenyl)propanal is unique due to the presence of the iodine atom in the meta position, which can influence its reactivity and interactions compared to other isomers and similar compounds. This unique positioning can lead to different chemical and biological properties, making it valuable for specific applications .
Properties
Molecular Formula |
C9H9IO |
---|---|
Molecular Weight |
260.07 g/mol |
IUPAC Name |
3-(3-iodophenyl)propanal |
InChI |
InChI=1S/C9H9IO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5-7H,2,4H2 |
InChI Key |
XUMRIJUFEZEHFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)CCC=O |
Origin of Product |
United States |
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